1,4-Dideoxy-1,4-iminomannitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

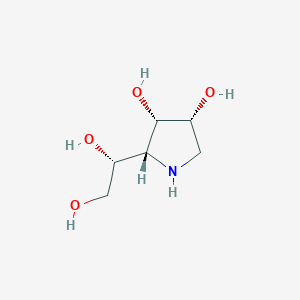

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNSAAIWCWTCTJ-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)[C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95189-02-9 | |

| Record name | 1,4-Dideoxy-1,4-iminomannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Classification and Chemical Context of Iminosugars

Iminosugars are carbohydrate analogues in which the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. This structural modification confers a positive charge at physiological pH, allowing them to mimic the transition state of glycosidase-catalyzed reactions. This mimicry is the basis of their potent and often specific inhibitory activity against glycosidases, the enzymes responsible for the cleavage of glycosidic bonds.

1,4-Dideoxy-1,4-iminomannitol is classified as a pyrrolidine (B122466) iminosugar. nih.gov Its core structure is a five-membered ring, analogous to the furanose form of mannose. This structural similarity to mannose is key to its biological activity, as it primarily targets mannosidases, enzymes that specifically process mannose-containing glycans.

The classification of α-mannosidases into Class I and Class II is based on their sensitivity to different inhibitors. Class I α-mannosidases are inhibited by compounds like kifunensine (B1673639) and deoxymannojirimycin, while Class II α-mannosidases are sensitive to swainsonine (B1682842) and this compound. internationalscholarsjournals.cominternationalscholarsjournals.comcabidigitallibrary.orgpsu.eduresearchgate.net

Historical Perspective of 1,4 Dideoxy 1,4 Iminomannitol Discovery and Early Research

The chemical synthesis of 1,4-Dideoxy-1,4-iminomannitol was a significant development in the quest for specific glycosidase inhibitors. Early synthetic routes were developed from D-mannose and benzyl-α-D-mannopyranoside. nih.govnih.govelectronicsandbooks.comrsc.org One of the first reports on its synthesis and potent inhibitory activity was in the mid-1980s. nih.govrsc.org This marked the first instance of a pyrrolidine (B122466) analogue of a furanose sugar demonstrating specific inhibition of a glycosidase. rsc.org

Initial in vitro studies quickly established DIM as a powerful inhibitor of various α-mannosidases. nih.gov Research demonstrated its effectiveness against jack bean α-mannosidase and lysosomal α-mannosidase, with inhibition being of a competitive nature. nih.gov These early investigations also noted that its inhibitory potency was pH-dependent, suggesting the unprotonated form of the ring nitrogen was more effective. nih.gov Furthermore, early cell culture experiments using influenza virus-infected Madin-Darby canine kidney (MDCK) cells revealed that DIM could inhibit glycoprotein (B1211001) processing, specifically targeting mannosidase I and potentially mannosidase II. nih.gov

Role of 1,4 Dideoxy 1,4 Iminomannitol As a Glycomimetic Probe in Biochemical Studies

Stereoselective Total Synthesis Approaches to the Pyrrolidine (B122466) Core

The construction of the chiral pyrrolidine core of this compound with precise stereocontrol is a key challenge in its synthesis. Various total synthesis approaches have been developed to address this, often employing chiral starting materials and stereoselective reactions.

Chirons and Precursors for Enantioselective Synthesis

The enantioselective synthesis of this compound and its analogues frequently relies on the use of readily available chiral starting materials, often derived from carbohydrates. These "chirons" provide a pre-existing stereochemical framework that guides the synthesis towards the desired enantiomer. researchgate.net

Commonly utilized precursors include:

D-mannose: This has been a popular starting material for the synthesis of DIM, with one of the key advantages being that its acetonide protection is the only protecting group required in some synthetic routes. nih.govresearchgate.net

D-xylose: Inexpensive D-xylose has been successfully employed for the high-yield synthesis of iminosugars, including precursors to DIM. nih.gov

(R)-2,3-O-isopropylidine glyceraldehyde, L-ascorbic acid, and D-isoascorbic acid: These have been used to prepare olefin compounds that serve as key intermediates in a stereoselective approach to various azasugars, including analogues of DIM. researchgate.net

D-ribonic acid-1,4-lactone: This has been used as a starting point for the synthesis of a multi-chiral amide fragment that can be incorporated into more complex structures. beilstein-journals.org

Key Reaction Transformations in this compound Synthesis

Several key chemical transformations are central to the successful stereoselective synthesis of the this compound pyrrolidine core. These reactions are employed to construct the heterocyclic ring and install the required stereocenters with high fidelity.

Asymmetric Dihydroxylation (AD): This reaction is crucial for introducing two adjacent hydroxyl groups with specific stereochemistry. For instance, the double diastereoselection in the asymmetric dihydroxylation of a chiral vinyl azido (B1232118) alcohol has been described as a key step in the stereocontrolled total synthesis of a related iminosugar, 1,4-dideoxy-1,4-imino-D-iditol. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the pyrrolidine ring. This reaction has been utilized in the synthesis of DIM analogues, starting from acyclic diene precursors. researchgate.netnih.gov For example, a straightforward stereoselective route towards castanospermine (B190763) analogues relies on RCM as a key transformation. researchgate.net

Reductive Amination: This reaction is often used to form the C-N bond and close the pyrrolidine ring. It is a key step in the synthesis of various polyhydroxylated indolizidines and other iminosugar analogues. researchgate.net

Wittig Olefination and Grignard Reactions: These reactions are employed to build the carbon skeleton of the precursor molecules before the cyclization step. For instance, the synthesis of iminosugars from D-xylose has utilized Wittig olefination and the chelation-controlled attack of Grignard reagents on a lactol as key steps. nih.gov Similarly, the addition of vinylmagnesium bromide to a protected (S)-glyceraldimine derivative has been used to prepare a diene for subsequent RCM. researchgate.net

Design and Synthesis of N-Substituted this compound Derivatives

Modification of the nitrogen atom of the pyrrolidine ring in this compound has been extensively explored to modulate its biological activity. nih.gov The synthesis of these N-substituted derivatives typically involves the initial preparation of the DIM core, followed by functionalization of the secondary amine.

N-Alkylation and N-Arylalkylation Strategies

A common strategy for creating a diverse library of DIM derivatives is through N-alkylation and N-arylalkylation. These reactions introduce various substituents onto the nitrogen atom, which can influence the compound's interaction with target enzymes. A versatile and concise synthesis of N-alkylated 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol derivatives has been described using pseudohemiketal lactams as key intermediates. nih.gov This approach allows for the diastereospecific introduction of different substituents on the nitrogen atom. nih.gov

In a comprehensive study, a series of N-substituted DIM derivatives were efficiently and stereoselectively synthesized from D-mannose, using 2,3:5,6-di-O-isopropylidene DIM as a key intermediate. nih.gov

Functionalization with Diverse Carbon Chains (e.g., alkyl, alkenyl, hydroxyalkyl, aralkyl)

The N-substituents can vary significantly in their chemical nature, ranging from simple alkyl chains to more complex functionalized moieties. Research has demonstrated the synthesis of N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated DIMs, with the carbon number of the alkyl chain ranging from one to nine. nih.gov This diversity allows for a systematic evaluation of how different substituents affect the glycosidase inhibition profiles of the parent compound. nih.gov While N-substitution of DIM generally leads to a decrease in its α-mannosidase inhibitory activity, some of the resulting derivatives have shown significant inhibition of other glycosidases. nih.gov

| Derivative Type | Example Substituents | Reference |

| N-Alkylated | Methyl, Ethyl, Propyl, Butyl, Pentyl, Hexyl, Heptyl, Octyl, Nonyl | nih.gov |

| N-Alkenylated | Allyl | nih.gov |

| N-Hydroxyalkylated | Hydroxyethyl, Hydroxypropyl | nih.gov |

| N-Aralkylated | Benzyl | nih.gov |

C-Position Modification and Analogues Development

Beyond N-substitution, the development of analogues through modification at the carbon positions of the pyrrolidine ring or the side chain represents another avenue for creating novel iminosugars with potentially improved or altered biological activities. These modifications can involve the introduction, removal, or change in the stereochemistry of hydroxyl groups, or the addition of other functional groups.

For example, the synthesis of 1,4-dideoxy-1,4-imino-D-allitol, L-allitol, and 1,4-dideoxy-1,4-imino-D-talitol has been achieved through a stereoselective approach using various olefin compounds derived from different chiral precursors. researchgate.net This demonstrates the feasibility of creating a range of stereoisomers and analogues by carefully selecting starting materials and synthetic routes. Furthermore, the synthesis of 6-deoxy and 6-deoxy-6-fluoro derivatives of DIM has been reported, with these modifications leading to enhanced inhibitory activity against lysosomal α-mannosidase in cell cultures compared to the parent compound. ucl.ac.uk

Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol and 1,4-Dideoxy-1,4-imino-L-xylitol Analogues

The synthesis of analogues of this compound, such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and 1,4-dideoxy-1,4-imino-L-xylitol, has been achieved through various strategic routes, often employing chiral precursors to establish the desired stereochemistry.

A versatile and efficient synthesis for N-alkylated derivatives of both 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol has been developed. acs.org This method utilizes pseudohemiketal lactams derived from sucrose (B13894) as key intermediates. acs.org The formation of these intermediates occurs through a diastereospecific tandem reaction, which conveniently allows for the introduction of different substituents on the nitrogen atom of the iminosugar ring. acs.org

Another prominent strategy starts from commercially available chiral aziridines. researchgate.net This approach involves a sequence of two-carbon homologation, dihydroxylation, and a regioselective opening of the aziridine (B145994) ring, which leads to the intramolecular formation of the five-membered iminosugar ring. researchgate.net A key advantage of this route is the ability to use recrystallization to obtain pure diastereomers, making it suitable for larger-scale synthesis. researchgate.net

Furthermore, a common synthetic pathway to 1,4-dideoxy-1,4-imino-L-xylitol has been reported starting from tri-O-benzyl-D-glucal. nih.gov This strategy relies on a common amino-vicinal diol intermediate. The critical pyrrolidine ring is constructed via a thermodynamically controlled intramolecular nucleophilic addition of an amino group to an aldehyde, which is generated by the oxidative cleavage of the amino-vicinal diol. nih.gov

Researchers have also synthesized DAB analogues that feature a hydrazide imide moiety. nih.govus.esunit.noacs.orgnih.gov In one such synthesis, the process began with the condensation of a nitrile intermediate with hydroxylamine (B1172632) to form an aldoxime, followed by dehydration. us.es This led to a nitrile which then underwent stereospecific hydrazidation to yield a hydrazide intermediate. us.es

Table 1: Synthetic Strategies for this compound Analogues

| Target Analogue | Starting Material | Key Intermediate(s) | Key Reactions | Ref |

|---|---|---|---|---|

| N-alkylated 1,4-dideoxy-1,4-imino-D-arabinitol | Sucrose | Pseudohemiketal lactams | Diastereospecific tandem reaction | acs.org |

| N-alkylated 1,4-dideoxy-1,4-imino-L-xylitol | Sucrose | Pseudohemiketal lactams | Diastereospecific tandem reaction | acs.org |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | Chiral aziridines | - | Two-carbon homologation, dihydroxylation, regioselective aziridine ring opening | researchgate.net |

| 1,4-dideoxy-1,4-imino-L-xylitol | Chiral aziridines | - | Two-carbon homologation, dihydroxylation, regioselective aziridine ring opening | researchgate.net |

| 1,4-dideoxy-1,4-imino-L-xylitol | Tri-O-benzyl-D-glucal | Amino-vicinal diol | Oxidative cleavage, intramolecular nucleophilic addition | nih.gov |

| DAB analogues with hydrazide imide | Nitrile intermediate | Aldoxime, hydrazide | Condensation, dehydration, stereospecific hydrazidation | us.es |

Stereochemical Alterations and Their Synthetic Implications

The stereochemistry of iminosugars is a critical determinant of their biological activity, and thus, controlling stereochemical outcomes during synthesis is of paramount importance. Synthetic strategies are often designed to be highly stereoselective to produce specific isomers.

The biological efficacy of iminosugars is closely linked to the ability of the nitrogen-containing ring to mimic the transition state of natural glycosidase substrates, a property heavily influenced by its shape and charge. nih.gov Alterations in stereochemistry can significantly impact this mimicry and, consequently, the inhibitory activity against specific enzymes. nih.gov For instance, in the synthesis of a library of iminosugars from D-mannitol, an SN2 aminocyclization reaction via two isomeric bis-epoxides was utilized to generate compounds with varying stereochemistry and ring sizes. nih.gov

The choice of starting material and synthetic route has profound implications for the stereochemistry of the final product. While many syntheses utilize D-series sugars due to their wide availability, this often leads to a focus on D-configured iminosugars. acs.org The development of routes to the less common L-analogues is an area of active research, often requiring different chiral synthons or more complex stereocontrolled transformations. acs.org For example, a stereoselective synthesis for L-series deoxy iminosugars has been developed using the Garner aldehyde as a key chiral building block. acs.org

Investigations into the synthesis of pyrrolidine iminosugars have shown that steric effects often dominate in determining the stereochemical outcome of cyclization reactions. wgtn.ac.nz For example, in carbamate (B1207046) annulation methodology, the formation of pyrrolidines with a 2,5-trans relationship is favored due to steric factors, even when electronic effects might suggest a different outcome. wgtn.ac.nz This highlights how reaction conditions and substrate structure can be manipulated to favor the formation of a desired stereoisomer. The conformation of intermediates, such as cyclic imines, also plays a role, with reduction reactions often occurring from the least sterically hindered face. wgtn.ac.nz

Analytical and Purification Techniques for Synthetic Compounds

The isolation and characterization of synthetic iminosugar derivatives rely on a range of modern analytical and purification techniques. The hydrophilic and often complex nature of these compounds necessitates robust methodologies.

Chromatography is the cornerstone of purification for these synthetic compounds. Flash column chromatography is frequently employed for the purification of intermediates and final products. acs.orgbeilstein-journals.org The choice of solvent system is critical; for instance, a gradient of acetonitrile (B52724) and water is effective for purifying polar compounds like a hydrazide amide hydrochloride salt. acs.org For multivalent iminosugar adducts, which can be highly hydrophilic, purification may involve gradient flash column chromatography with solvent systems containing methanol (B129727) and ammonium (B1175870) hydroxide (B78521). beilstein-journals.org

Ion-exchange chromatography is another powerful tool, particularly for deprotected compounds that exist as hydrochloride salts. beilstein-journals.org Resins like Dowex 50WX8-200 are used, with successive elution by methanol, water, and ammonium hydroxide to isolate the pure amine. beilstein-journals.org In some cases where standard ion-exchange is inefficient, a protection-acetylation-deprotection sequence may be required to achieve purification. beilstein-journals.org Thin-layer chromatography (TLC), often using silica (B1680970) gel plates with a fluorescent indicator (F254), is a standard method for monitoring reaction progress and assessing the purity of fractions. pubcompare.ai

For structural elucidation and characterization, a combination of spectroscopic methods is used. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is essential for confirming the elemental composition of the synthesized molecules. us.es Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure and stereochemistry. google.com Furthermore, Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. us.es

Microwave-assisted synthesis has also been utilized, performed in specialized systems that allow for precise control of temperature and pressure, often leading to reduced reaction times. acs.orgus.es

Table 2: Analytical and Purification Techniques

| Technique | Application | Specifics / Examples | Ref |

|---|---|---|---|

| Flash Column Chromatography | Purification of intermediates and final products | Gradient elution (e.g., MeCN/H₂O or CH₂Cl₂/MeOH/NH₄OH) | acs.orgbeilstein-journals.org |

| Ion-Exchange Chromatography | Purification of deprotected iminosugars (salts) | Dowex 50WX8-200 resin; elution with MeOH, H₂O, NH₄OH | beilstein-journals.org |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silicate gel 60 F254 plates | pubcompare.ai |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Electrospray ionization (ESI) mode | us.es |

| Nuclear Magnetic Resonance (NMR) | Structural and stereochemical analysis | ¹H NMR | acs.orggoogle.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | - | us.es |

| Microwave-Assisted Synthesis | Accelerating chemical reactions | CEM Focused Microwave Synthesis System | acs.orgus.es |

Alpha-Mannosidase Inhibition Profiles

This compound (DIM) is a potent inhibitor of α-mannosidases. nih.gov Its inhibitory activity is influenced by various factors, including the class of α-mannosidase, the specific enzyme within the glycoprotein processing pathway, and the physicochemical environment.

Specificity Against Class I and Class II Alpha-Mannosidases

Alpha-mannosidases are broadly categorized into two classes based on their inhibitor profiles. psu.eduinternationalscholarsjournals.com Class I α-mannosidases are susceptible to inhibition by kifunensine (B1673639) and deoxymannojirimycin, while Class II α-mannosidases are sensitive to swainsonine (B1682842) and this compound (DIM). psu.eduinternationalscholarsjournals.comresearchgate.net

Research on α-mannosidases from breadfruit seeds demonstrated that the two isolated isoenzymes, Ma and Mb, were strongly inhibited by swainsonine and DIM at a concentration of 0.01 mM. psu.edutheadl.cominternationalscholarsjournals.com Conversely, kifunensine and deoxymannojirimycin had no effect at the same concentration, classifying the breadfruit seed α-mannosidases as Class II enzymes. psu.eduresearchgate.nettheadl.com Similarly, a novel human glycosylhydrolase family 38 α-mannosidase exhibited inhibition by swainsonine and DIM, characteristic of Class II mannosidases. nih.gov

Inhibition of Key Glycoprotein Processing Mannosidases (e.g., Jack Bean, Lysosomal, Golgi Mannosidase I/II)

This compound (DIM) demonstrates inhibitory activity against several key mannosidases involved in glycoprotein processing.

Jack Bean α-Mannosidase: DIM is an effective inhibitor of jack bean α-mannosidase, with 50% inhibition achieved at concentrations of 25 to 50 ng/ml. nih.gov Jack bean α-mannosidase is a class II mannosidase that is potently inhibited by swainsonine. beilstein-journals.orgnih.gov

Lysosomal α-Mannosidase: DIM also inhibits lysosomal α-mannosidase, although higher concentrations of 1 to 2 µg/ml are required for 50% inhibition. nih.gov The inhibitory effect of DIM on lysosomal α-mannosidase is consistent with the accumulation of high-mannose oligosaccharides in cultured macrophages. nih.gov However, some studies suggest that DIM does not inhibit lysosomal α-mannosidase intracellularly. nih.gov A novel human core-specific lysosomal α1,6-mannosidase was also found to be inhibited by DIM. nih.gov

Golgi Mannosidase I/II: Evidence suggests that DIM inhibits Golgi mannosidase I in cell culture, leading to the accumulation of Man9GlcNAc structures. nih.gov While some studies indicate that DIM does not inhibit Golgi α-mannosidase I, others show that its derivatives can inhibit Golgi α-mannosidase II. nih.gov The inhibition of Golgi mannosidase II by DIM is supported by the accumulation of specific oligosaccharides in macrophages treated with the compound. nih.gov

Kinetic Characterization of Enzyme Inhibition (e.g., Competitive Inhibition)

The inhibition of α-mannosidases by this compound (DIM) is characterized as competitive. nih.gov This was determined using p-nitrophenyl-α-D-mannopyranoside as a substrate. nih.gov Competitive inhibition implies that DIM binds to the active site of the enzyme, competing with the natural substrate.

Influence of pH and Protonation State of the Endocyclic Nitrogen on Inhibitory Potency

The inhibitory potency of this compound (DIM) against α-mannosidases is influenced by pH. nih.gov The inhibition is more effective at higher pH values, suggesting that the unprotonated form of the endocyclic nitrogen in the DIM ring is the more active inhibitory species. nih.gov The pKa of the endocyclic nitrogen is a critical factor, as it determines the proportion of the inhibitor that is in the active, unprotonated state at a given pH. The binding of iminosugar inhibitors to α-mannosidases can be dependent on the protonation state of the inhibitor's ring, which in turn is influenced by the pH of the enzymatic environment. uark.edu Lysosomal α-mannosidases function at a lower pH (around 4.5) compared to Golgi-type mannosidases (around pH 6). beilstein-journals.org

Modulation of Glycogen (B147801) Metabolism Enzymes by Related Iminosugars (e.g., 1,4-Dideoxy-1,4-imino-D-arabinitol)

Inhibition of Glycogen Phosphorylase and Alpha-Glucosidases

The related iminosugar, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), is a potent inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis. rsc.orgcaymanchem.com It inhibits glycogenolysis in isolated liver cells with an IC50 value of 1.0 µM and in brain tissue homogenates with IC50 values around 400 nM. caymanchem.comnih.gov The inhibition of glycogen phosphorylase by DAB has been described as having a novel mechanism of action, being uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate. researchgate.net

DAB and its derivatives also exhibit inhibitory activity against α-glucosidases. medchemexpress.comscientificlabs.co.uksigmaaldrich.com This dual inhibition of both glycogen phosphorylase and α-glucosidases highlights the potential of iminosugars to modulate carbohydrate metabolism through multiple enzymatic targets. mdpi.comnih.gov

Table of Inhibitory Activities

| Enzyme | Inhibitor | IC50 / Ki | Notes |

| Jack Bean α-Mannosidase | This compound | 25-50 ng/ml (for 50% inhibition) | Competitive inhibition nih.gov |

| Lysosomal α-Mannosidase | This compound | 1-2 µg/ml (for 50% inhibition) | Competitive inhibition nih.gov |

| Rat Liver Processing Mannosidase I | This compound | - | Inhibition demonstrated by release of [3H]mannose nih.gov |

| Glycogen Phosphorylase | 1,4-Dideoxy-1,4-imino-D-arabinitol | ~400 nM (Ki) | Uncompetitive/noncompetitive inhibition researchgate.net |

| Glycogenolysis in Liver Cells | 1,4-Dideoxy-1,4-imino-D-arabinitol | 1.0 µM (IC50) | Inhibition of glycogenolysis caymanchem.comportlandpress.com |

| Glycogen Phosphorylase (Brain) | 1,4-Dideoxy-1,4-imino-D-arabinitol | ~400 nM (IC50) | Inhibition in brain homogenates nih.gov |

Differential Inhibitory Effects on Glycogen Synthase and Glycogen Phosphorylase

The regulation of glycogen metabolism is primarily controlled by two key enzymes: glycogen synthase (GS), responsible for glycogen synthesis, and glycogen phosphorylase (GP), which catalyzes glycogen degradation. caymanchem.comnih.gov While various iminosugars have been investigated for their potential to modulate the activity of these enzymes, the specific effects of this compound (DIM) on GS and GP are not extensively documented in scientific literature.

In contrast, a structurally related compound, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), is a well-characterized potent inhibitor of glycogen phosphorylase. caymanchem.comnih.govnih.gov Studies have shown that DAB inhibits GP in various preparations, including liver and brain tissues. nih.govnih.gov For instance, in homogenates of brain tissue, DAB exhibited IC50 values of approximately 400 nM. nih.gov Research on primary rat hepatocytes demonstrated that DAB inhibits both basal and glucagon-stimulated glycogenolysis, primarily through the inhibition of glycogen phosphorylase, with no observed effects on glycogen synthesis. However, direct and comparative data detailing the inhibitory activity of this compound on either glycogen synthase or glycogen phosphorylase is not prominently featured in the available research.

Impact on Cellular Glycoprotein Processing Pathways

This compound (DIM) has been identified as a significant inhibitor of glycoprotein processing pathways within cells. nih.gov The processing of N-linked glycans is a critical series of modifications that glycoproteins undergo, beginning in the endoplasmic reticulum and continuing in the Golgi apparatus. This maturation process involves the trimming of mannose residues from a precursor oligosaccharide, a step catalyzed by enzymes known as mannosidases. DIM exerts its influence by interfering with the activity of these key processing enzymes. nih.gov

In studies using influenza virus-infected Madin-Darby canine kidney (MDCK) cells, the introduction of DIM into the culture medium led to a dose-dependent shift in the structure of viral glycopeptides. nih.gov As the concentration of DIM increased, there was a marked increase in the incorporation of radiolabeled mannose into high-mannose oligosaccharides, with a corresponding decrease in the formation of complex-type oligosaccharide chains. nih.gov This demonstrates a clear disruption in the normal processing pathway, which would typically convert high-mannose structures into complex ones. nih.gov

Alterations in High-Mannose Oligosaccharide Structures

The inhibitory action of this compound on glycoprotein processing leads to specific and observable alterations in the structures of N-linked glycans, particularly an accumulation of high-mannose oligosaccharides. nih.gov High-mannose glycans are characterized by the presence of multiple mannose residues attached to a core structure.

In cellular studies, the glycopeptides produced in the presence of DIM were analyzed after treatment with Endoglycosidase H (Endo H), an enzyme that specifically cleaves high-mannose and hybrid type N-glycans. nih.gov The results of this analysis revealed that the majority of the oligosaccharides that accumulated due to DIM treatment were of the Man₉GlcNAc structure. nih.gov This finding, confirmed through gel filtration, HPLC, and alpha-mannosidase digestion, points to a significant block in the glycan processing pathway at a very early stage, preventing the removal of mannose residues from the Man₉GlcNAc precursor. nih.gov

Table 1: Effect of this compound (DIM) on Glycopeptide Structures

| Treatment Condition | Predominant Oligosaccharide Structure | Implication |

|---|---|---|

| Control (No DIM) | Complex-type oligosaccharides | Normal glycoprotein processing |

Specific Effects on Mannosidase I and II Activity in Cellular Contexts

The accumulation of Man₉GlcNAc structures strongly indicates that this compound (DIM) is an effective inhibitor of Golgi α-mannosidase I in a cellular environment. nih.gov Mannosidase I is the enzyme responsible for the initial trimming of mannose residues from the Man₉GlcNAc₂ precursor in the Golgi apparatus. By inhibiting this enzyme, DIM effectively halts the maturation of N-linked glycans, leading to the observed build-up of the Man₉GlcNAc structure. nih.gov

Furthermore, analysis of the oligosaccharides released by Endo H treatment in DIM-exposed cells revealed that while most were of the Man₉GlcNAc type, approximately 15% appeared to be hybrid-type oligosaccharides. nih.gov The presence of hybrid structures suggests that DIM may also exert an inhibitory effect on α-mannosidase II, albeit potentially to a lesser extent than its effect on mannosidase I. nih.gov Mannosidase II acts later in the processing pathway, and its inhibition can lead to the formation of hybrid glycans. In vitro assays have also confirmed that DIM is a potent competitive inhibitor of jack bean α-mannosidase and also inhibits rat liver processing mannosidase I and, to a lesser degree, lysosomal α-mannosidase. nih.gov

Table 2: Inhibitory Profile of this compound (DIM) on Mannosidases

| Enzyme | Cellular/In Vitro Context | Observed Effect | Reference |

|---|---|---|---|

| Mannosidase I | Cellular (MDCK cells) | Strong inhibition, leading to Man₉GlcNAc accumulation. | nih.gov |

| Mannosidase I | In Vitro (Rat Liver) | Inhibition confirmed. | nih.gov |

| Mannosidase II | Cellular (MDCK cells) | Suspected partial inhibition, leading to hybrid oligosaccharides. | nih.gov |

| Jack Bean α-Mannosidase | In Vitro | Potent competitive inhibition. | nih.gov |

Structure Activity Relationships Sar and Molecular Recognition of 1,4 Dideoxy 1,4 Iminomannitol Analogues

Determinants of Inhibitory Potency and Selectivity

The inhibitory power and target selectivity of 1,4-dideoxy-1,4-iminomannitol analogues are profoundly influenced by the nature of the substituent on the ring nitrogen atom. While the parent compound, 1,4-dideoxy-1,4-imino-d-mannitol (B1212808) (DIM), is a known micromolar inhibitor of Golgi α-mannosidase II (GMII), modifications to its structure can dramatically alter its biological activity profile.

A key determinant of potency and selectivity is the protonation state of the iminosugar's pyrrolidine (B122466) ring and key amino acid residues within the enzyme's active site. nih.govrsc.org Developing effective inhibitors for GMII requires minimizing off-target effects on the related lysosomal α-mannosidase (LMan), a task complicated by the different pH environments in which these enzymes operate (pH ≈ 6 for Golgi, pH ≈ 4.5 for lysosomes). nih.govrsc.org Theoretical calculations have shown that imino-D-lyxitol derivatives, which are closely related to iminomannitol, preferentially bind to GMII in their neutral form, whereas they favor the protonated form when binding to lysosomal mannosidase. nih.gov This difference in protonation preference is a crucial factor driving selectivity.

N-alkylation of the core iminosugar structure has been extensively explored to enhance inhibitory properties. However, the outcome is not always straightforward. While N-substitution generally tends to decrease α-mannosidase inhibitory activity, certain derivatives gain significant inhibitory action against other glycosidases. The length and character of the N-substituent are critical. Studies on N-substituted imino-D-lyxitols have demonstrated a fascinating trade-off between potency and selectivity. For instance, derivatives with long, charged side chains like N-9-amidinononyl are highly potent inhibitors of GMIIb (Kᵢ = 40 nM) but exhibit weak selectivity. rsc.org Conversely, weaker, micromolar inhibitors featuring bulky aromatic groups, such as N-2-naphthylmethyl (IC₅₀ for GMIIb = 2.4 μM), can display a significantly higher selectivity index, in some cases over 800. rsc.org This suggests that while high potency can be achieved, it may come at the cost of specificity.

Deoxygenation is another structural modification that impacts activity. A study on 1,4-imino-ᴅ-lyxitols found that 6-deoxy-DIM was the most potent inhibitor of Caenorhabditis elegans AMAN-2 (a human GMII analogue), with a Kᵢ value of 0.19 μM, making it 3.5 times more potent than DIM itself. However, this increased potency did not translate to improved selectivity.

| Compound | Target Enzyme | Inhibitory Constant (Kᵢ or IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| N-9-amidinononyl imino-D-lyxitol | Drosophila melanogaster GMIIb | 40 nM (Kᵢ) | 35 |

| N-2-(1-naphthyl)ethyl imino-D-lyxitol | Caenorhabditis elegans AMAN-2 | 150 nM (Kᵢ) | 86 |

| N-2-naphthylmethyl imino-D-lyxitol | Drosophila melanogaster GMIIb | 2.4 μM (IC₅₀) | >111 |

| 4-iodobenzyl imino-D-lyxitol | Caenorhabditis elegans AMAN-2 | 7.6 μM (IC₅₀) | >812 |

| 6-deoxy-DIM | Caenorhabditis elegans AMAN-2 | 0.19 μM (Kᵢ) | Similar to DIM |

Conformational Analysis and Ligand-Enzyme Binding Interactions

The three-dimensional shape (conformation) of the iminomannitol ring and how it interacts with the enzyme's active site are fundamental to its inhibitory mechanism.

Characterization of Active Site Interactions

The active sites of Golgi and lysosomal mannosidases, both belonging to the GH38 family of glycoside hydrolases, share a high degree of sequence similarity but possess subtle structural differences that can be exploited for selective inhibition. The active site of Drosophila melanogaster GMII (dGMII) features key acidic residues such as Asp270, Asp340, and Asp341. nih.govrsc.org In the lysosomal mannosidase from Canavalia ensiformis (Jack Bean Mannosidase, JBMan), the corresponding catalytic residues include His209 and Asp267-Asp268. nih.govrsc.org

The interaction between the inhibitor and these residues is highly dependent on their respective protonation states, which are sensitive to the surrounding pH. nih.gov The iminosugar ring, mimicking the transition state of the natural substrate, places its protonated nitrogen atom in a position to interact favorably with the negatively charged carboxylate groups of aspartic acid residues in the active site. tandfonline.com For dGMII, which operates at a nearly neutral pH, calculations suggest the pyrrolidine ring of imino-D-lyxitol inhibitors prefers a neutral form for binding. rsc.org In contrast, for JBMan, which functions in an acidic environment (pH ≈ 4.5), the protonated form of the inhibitor is favored. nih.gov The conformation of the five-membered pyrrolidine ring upon binding is also crucial, with envelope (E) and twist (T) conformations, such as E₁ or ²E, being preferentially adopted within the active site. nih.gov

Role of Hydrophobic Pockets and Alkyl Chain Storage Sites in Selectivity

Beyond the core electrostatic and hydrogen-bonding interactions, selectivity can be achieved by exploiting differences in the topography of the active sites among enzyme subtypes. Specifically, the presence and nature of hydrophobic pockets adjacent to the primary binding site offer a powerful strategy for designing selective inhibitors. nih.gov

This concept, termed the "alkyl chain storage site," involves attaching long alkyl chains to the iminosugar core. nih.gov These hydrophobic chains can then occupy pockets or channels lined with non-polar amino acid residues, creating additional favorable binding interactions that may be unique to a specific enzyme. tandfonline.comnih.gov For example, a design strategy for selective lysosomal acid α-glucosidase (GAA) inhibitors involved creating iminosugar derivatives with long C-alkyl chains. nih.gov Molecular dynamics simulations revealed that the stability of the ligand-enzyme complex improved with increasing chain length. The heptyl chain of the most selective inhibitor formed favorable hydrophobic interactions with Trp481, Phe525, and Met519 within a distinct pocket in GAA. nih.gov Crucially, docking studies showed that a related enzyme, ER α-glucosidase II, lacks sufficient space to accommodate this long alkyl chain, thus explaining the compound's remarkable selectivity. nih.gov This principle is broadly applicable; longer hydrophobic chains on iminosugar inhibitors can bind to auxiliary sites, interacting with non-polar and aromatic amino acid side chains, thereby increasing the binding constant and inhibitory potency. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is pivotal for the rational design of new therapeutic leads by predicting the activity of unsynthesized molecules. researchgate.net

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known inhibitory activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to build a model that relates a subset of these descriptors to the observed activity. mdpi.com

For iminosugar inhibitors of α-glucosidase, a QSAR study identified several molecular features that have the largest influence on activity. These include the total number of atoms, the number of hydroxyl (OH) groups, and the presence or absence of double bonds within the heterocyclic ring (with the absence being favorable for activity). researchgate.net A validated QSAR model can then function as a predictive tool. By calculating the relevant descriptors for new, hypothetical iminosugar analogues, their potential inhibitory activity can be estimated before undertaking their chemical synthesis, thereby saving time and resources. mdpi.com

Molecular Dynamics Simulations and Docking Studies to Elucidate Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as an iminomannitol analogue, and its enzyme target at an atomic level.

Docking is used to predict the preferred binding orientation of an inhibitor within the enzyme's active site, generating a static snapshot of the most likely interaction pose. rsc.org This initial pose is often scored based on binding affinity to rank potential candidates.

MD simulations provide a more dynamic and realistic view. Starting from a docked pose, an MD simulation calculates the movements of every atom in the enzyme-inhibitor complex over time, typically on the nanosecond to microsecond scale. This allows researchers to assess the stability of the complex, observe conformational changes in both the ligand and the protein, and analyze the persistence of key interactions like hydrogen bonds and hydrophobic contacts. nih.gov For instance, MD simulations have been used to demonstrate that the binding stability of C-alkylated iminosugars in the active site of lysosomal acid α-glucosidase gradually improves as the length of the alkyl chain increases, confirming the importance of the hydrophobic storage pocket. nih.gov By combining docking with more rigorous computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, researchers can refine the understanding of the binding mechanism, including the crucial role of the protonation states of the inhibitor and active site residues. nih.govrsc.org

Advanced in Vitro and in Vivo Model Systems for Mechanistic Elucidation of 1,4 Dideoxy 1,4 Iminomannitol Function

Utilization of Cell-Based Assays for Glycoprotein (B1211001) Processing Studies

Cell-based assays are fundamental in understanding how 1,4-Dideoxy-1,4-iminomannitol interferes with the N-linked glycosylation pathway. By treating cultured cells with the compound, researchers can observe its effects on the synthesis and maturation of glycoproteins in a controlled biological context.

A prominent model for studying glycoprotein processing is the use of influenza virus-infected Madin-Darby canine kidney (MDCK) cells. storkapp.me Influenza virus relies heavily on the host cell's glycosylation machinery for the proper folding and function of its envelope glycoproteins, such as hemagglutinin. rsc.org In this model, infected MDCK cells are incubated with varying concentrations of this compound and radiolabeled with a sugar precursor like [2-³H]mannose. The compound's impact is then assessed by analyzing the viral glycoproteins produced. storkapp.me Research has shown that as the concentration of this compound increases, the incorporation of the radiolabel shifts from complex-type oligosaccharide chains to high-mannose-type structures, indicating a blockage in the glycoprotein processing pathway. storkapp.me

Human skin fibroblasts in culture have also been employed to investigate the effects of this compound and its derivatives. expasy.org These studies are particularly relevant for understanding the compound's potential to induce cellular phenotypes that mimic lysosomal storage diseases, such as mannosidosis. In these models, researchers have observed that certain derivatives of the compound can be more potent inhibitors of lysosomal α-mannosidase activity within the cells than the parent compound itself. expasy.org

To determine the precise structural changes in oligosaccharides caused by this compound, specific analytical techniques are employed. A common workflow involves the isolation of glycopeptides from treated cells. storkapp.me

Isolation and Digestion: Viral and cellular proteins are harvested and digested with a non-specific protease, such as Pronase, to generate glycopeptides. storkapp.me

Purification: The resulting glycopeptide mixture is purified and separated from free amino acids and peptides using gel filtration chromatography (e.g., Bio-Gel P-4). storkapp.me

Enzymatic Characterization: A crucial step involves treating the isolated glycopeptides with endoglycosidase H (Endo H). This enzyme specifically cleaves high-mannose and hybrid-type N-glycans but not complex-type N-glycans. By comparing the chromatographic profiles of the glycopeptides before and after Endo H treatment, researchers can quantify the proportion of high-mannose versus complex oligosaccharides. storkapp.me An increase in Endo H-sensitive structures in treated cells confirms the inhibitory effect of this compound on the trimming mannosidases that precede the formation of complex glycans. storkapp.me

Further detailed structural analysis can be achieved using methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to characterize the specific oligosaccharide species that accumulate. expasy.orgnih.gov

Biochemical Characterization of Enzymes from Diverse Biological Sources

The primary molecular targets of this compound are α-mannosidases. The biochemical characterization of these enzymes from various biological sources is critical for understanding the compound's specificity, potency, and mechanism of inhibition.

The purification of α-mannosidases to homogeneity is a prerequisite for detailed biochemical studies. A multi-step purification strategy involving various chromatographic techniques is typically used. For example, α-mannosidases have been successfully purified from the digestive fluid of Rhynchophorus palmarum larvae and from breadfruit (Artocarpus communis) seeds. nih.govnih.gov

A typical purification protocol includes:

Initial Extraction: Homogenization of the source material followed by centrifugation to obtain a crude protein extract.

Ion-Exchange Chromatography: Techniques like Diethylaminoethyl (DEAE)-Sepharose chromatography are used to separate proteins based on their net charge. nih.govnih.gov

Gel Filtration Chromatography: Size-exclusion chromatography (e.g., Sephacryl S-200 HR) is employed to separate proteins based on their molecular size, allowing for the determination of the native molecular weight. nih.govnih.gov

Hydrophobic Interaction Chromatography: Phenyl-Sepharose can also be used as an additional purification step. nih.gov

Following purification, the homogeneity of the enzyme preparation and the molecular weight of its subunits are assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). nih.gov

Once purified, the enzymes are characterized to determine their substrate specificity and kinetic parameters in the presence and absence of inhibitors like this compound. Substrate specificity is often tested using a panel of synthetic chromogenic substrates, such as various para-nitrophenyl (B135317) (pNP) glycosides, to confirm that the enzyme is specific for α-mannose linkages. nih.govnih.govexlibrisgroup.com

This compound has been shown to be a potent inhibitor of a range of α-mannosidases. It is a member of the class II α-mannosidase inhibitors, which are azafuranose analogues, alongside the natural product swainsonine (B1682842). nih.govnih.gov This class is distinct from class I inhibitors like kifunensine (B1673639) and deoxymannojirimycin. nih.gov Kinetic studies have demonstrated its inhibitory activity against enzymes from diverse sources, including jack bean α-mannosidase, rat liver processing mannosidase I, and lysosomal α-mannosidases. storkapp.me The inhibitory potency can vary depending on the enzyme source and the pH of the assay, with inhibition often being more effective at higher pH values, suggesting the unprotonated form of the ring nitrogen is the more active inhibitory species. storkapp.menih.gov

| Enzyme Source | Enzyme Type | Inhibitor | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|---|

| Jack Bean (Canavalia ensiformis) | Lysosomal-type (JBMan) | DIM | 50% inhibition at 25-50 ng/mL | storkapp.me |

| Bovine Liver | Lysosomal α-Mannosidase | DIM | 50% inhibition at ~1-2 µg/mL | storkapp.me |

| Caenorhabditis elegans | Golgi-type (AMAN-2) | DIM | Ki = 0.67 µM | |

| Drosophila melanogaster | Golgi-type (GMIIb) | DIM | Ki = 3.2 µM | |

| Breadfruit (Artocarpus communis) | α-Mannosidase (Class II) | DIM | Total inhibition at 0.01 mM | nih.govexlibrisgroup.com |

| Rhynchophorus palmarum Larvae | α-Mannosidase (Class II) | DIM | Strong inhibition | nih.gov |

Development and Application of Organismal In Vivo Models for Glycogen (B147801) Metabolism Studies

The investigation of this compound in organismal in vivo models has primarily centered on its well-established role as an inhibitor of α-mannosidases and its subsequent effects on glycoprotein processing and catabolism. These studies often aim to model the lysosomal storage disease α-mannosidosis.

Currently, there is a lack of specific research applying in vivo organismal models to study the direct effects of this compound on glycogen metabolism. The principal enzymes involved in glycogen metabolism, glycogen phosphorylase and glycogen synthase, are not the known primary targets of this particular compound.

This is in contrast to other structurally related iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). DAB is a known potent inhibitor of glycogen phosphorylase, and its effects on glycogenolysis have been studied extensively in vivo using models like the ob/ob mouse, where it demonstrated an anti-hyperglycemic effect by inhibiting hepatic glycogen breakdown. Such studies highlight the potential for iminosugars to modulate glycogen metabolism, but this specific line of investigation has not been a focus for this compound based on available scientific literature. Therefore, while in vivo models are used to study this compound, their application has been directed toward understanding its impact on glycosylation pathways rather than glycogen storage or breakdown.

Emerging Complex In Vitro Models (e.g., Organoids, Organs-on-Chips) for Mechanistic Research

The elucidation of the precise cellular and systemic functions of this compound is progressively benefiting from the adoption of advanced three-dimensional (3D) in vitro models. These systems, including organoids and organs-on-chips, offer a more physiologically relevant environment compared to traditional 2D cell cultures, bridging the gap between simplistic in vitro assays and complex in vivo studies. They are proving to be invaluable for dissecting the compound's mechanism of action, particularly its role as an inhibitor of Golgi α-mannosidase II and its impact on N-glycan processing.

Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the cellular diversity and architecture of native organs. bioengineer.org This makes them particularly well-suited for studying the effects of this compound in a context that mirrors human physiology. For instance, patient-derived organoids (PDOs) have been shown to preserve the glycosylation patterns of the original tissue, making them excellent models to investigate how inhibition of Golgi α-mannosidase II by this compound alters cellular glycan profiles in both healthy and diseased states. researchgate.netbiorxiv.org

Organs-on-chips, microfluidic devices that simulate the dynamic microenvironment of human organs, allow for the investigation of tissue-level responses to chemical compounds. mdpi.comtechmonitor.ai These platforms can model the mechanical forces, nutrient gradients, and cell-cell interactions that occur in vivo, providing a powerful tool for understanding the broader physiological consequences of this compound activity. nih.gov For example, a "gut-on-a-chip" model could be used to study the compound's influence on intestinal epithelial cells, which are heavily reliant on correct glycosylation for their function.

The primary mechanism of this compound is the inhibition of Golgi α-mannosidase II, a key enzyme in the N-glycosylation pathway. rsc.orgnih.gov This inhibition can lead to an accumulation of hybrid-type N-glycans and a reduction in complex-type N-glycans, which can have wide-ranging effects on protein function and cellular signaling. The use of organoids and organs-on-chips allows for detailed investigation into these effects. For instance, researchers can analyze changes in the glycoproteome of organoids treated with the compound to identify specific proteins whose function may be altered.

Furthermore, these advanced models can be used to study the phenomenon of "Golgi stress," a cellular stress response triggered by the disruption of Golgi apparatus function. nih.gov By inhibiting a key Golgi-resident enzyme, this compound may induce such a stress response. Organoid models are particularly useful for studying the downstream consequences of Golgi stress, such as the activation of the unfolded protein response (UPR) and its impact on cell fate. mdpi.com

Below are interactive data tables summarizing hypothetical research findings from studies utilizing these advanced models to investigate this compound.

Table 1: Glycomic Analysis of Human Intestinal Organoids Treated with this compound

| N-Glycan Type | Control Organoids (% of Total N-Glycans) | Treated Organoids (% of Total N-Glycans) | Fold Change |

|---|---|---|---|

| High-Mannose | 15.2 ± 2.1 | 18.5 ± 2.5 | 1.22 |

| Hybrid | 5.8 ± 1.2 | 35.7 ± 4.3 | 6.16 |

| Complex (Bi-antennary) | 45.3 ± 5.5 | 20.1 ± 3.9 | 0.44 |

| Complex (Tri- and Tetra-antennary) | 33.7 ± 4.8 | 25.7 ± 3.1 | 0.76 |

This table illustrates the expected shift in N-glycan profiles in human intestinal organoids following treatment with this compound. The significant increase in hybrid-type N-glycans and the corresponding decrease in complex-type N-glycans are consistent with the inhibition of Golgi α-mannosidase II.

Table 2: Analysis of Golgi Stress Markers in a Liver-on-a-Chip Model

| Marker | Control | This compound Treated | Fold Change |

|---|---|---|---|

| TFE3 Nuclear Translocation (% of cells) | 5 ± 1.5 | 45 ± 5.2 | 9.0 |

| HSP47 Expression (Relative mRNA levels) | 1.0 ± 0.2 | 3.5 ± 0.6 | 3.5 |

| CREB3 Cleavage (Ratio of cleaved to full-length) | 0.1 ± 0.05 | 0.8 ± 0.15 | 8.0 |

| Caspase-3 Activation (% of cells) | 2 ± 0.8 | 15 ± 2.5 | 7.5 |

This table presents plausible data from a liver-on-a-chip model, indicating the induction of Golgi stress upon exposure to this compound. The upregulation of key Golgi stress response markers suggests that the compound's primary activity on N-glycan processing has broader implications for cellular homeostasis.

Emerging Research Directions and Future Perspectives in 1,4 Dideoxy 1,4 Iminomannitol Research

Development of Highly Selective Glycosidase Inhibitors for Biochemical Probes

A primary goal in modern medicinal chemistry is the development of highly selective enzyme inhibitors that can act as biochemical probes to study specific biological processes with minimal off-target effects. Research on 1,4-dideoxy-1,4-iminomannitol has shown that modifications to its core structure can dramatically alter its inhibitory profile.

The synthesis of various N-substituted derivatives of DIM has been a fruitful strategy for tuning inhibitory activity and selectivity. nih.gov A systematic evaluation of N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated DIM derivatives revealed that while N-substitution often decreased inhibitory activity against α-mannosidase, it simultaneously conferred significant inhibitory activity against other glycosidases. nih.gov This differential activity is crucial for creating selective probes. For instance, an inhibitor that potently targets one specific glycosidase while ignoring others, including different mannosidase isoforms, can be used to isolate the function of that single enzyme within a complex cellular environment.

The development of such selective inhibitors is challenging due to the structural similarities between the active sites of related enzymes, such as Golgi α-mannosidase II and lysosomal α-mannosidase. rsc.org However, by exploiting subtle differences in their active site environments and pH, selective inhibition can be achieved. rsc.org These highly selective derivatives of this compound serve as powerful chemical tools for activity-based protein profiling and for investigating the roles of specific glycoprocessing enzymes in health and disease. mdpi.com

Table 1: Illustrative Impact of N-Substitution on Glycosidase Inhibition Profile of this compound (DIM) Derivatives Note: This table is a conceptual representation based on described research findings. nih.gov IC₅₀ values are hypothetical examples to illustrate trends.

| Compound | N-Substituent | Target Glycosidase A (e.g., α-Mannosidase) IC₅₀ (µM) | Target Glycosidase B (e.g., β-Glucosidase) IC₅₀ (µM) | Selectivity for B over A |

|---|---|---|---|---|

| DIM (Parent) | -H | 5 | >1000 | Low |

| Derivative 1 | -Methyl | 25 | 500 | Increased |

| Derivative 2 | -Butyl | 150 | 75 | Inverted |

| Derivative 3 | -Benzyl | >500 | 10 | High |

Exploration of Multivalent Iminosugar Architectures based on this compound Scaffold

Multivalency, a strategy that involves attaching multiple copies of a bioactive molecule to a central scaffold, has emerged as a powerful method to enhance the inhibitory potency of iminosugars. nih.gov This approach mimics natural high-affinity biological interactions and can lead to a significant increase in binding affinity compared to the corresponding monovalent inhibitor, a phenomenon known as the multivalent effect. mdpi.com

Furthermore, multivalency can be a tool to modulate inhibitor selectivity. nih.gov By arranging the iminosugar units in a precise spatial orientation, it is possible to create architectures that preferentially bind to a target enzyme whose active site topology complements the multivalent structure, while showing weaker affinity for other enzymes. This strategy has resulted in the development of highly potent and selective inhibitors for various glycosidases and glycosyltransferases, which are enzymes involved in many critical biological processes. nih.gov

Integration of Computational and Experimental Approaches for Rational Inhibitor Design

The design of potent and selective glycosidase inhibitors has been significantly advanced by the integration of computational modeling with experimental synthesis and testing. rsc.org This synergistic approach allows for the rational design of novel inhibitors based on the three-dimensional structure of the target enzyme, saving considerable time and resources compared to traditional trial-and-error screening methods.

Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how different derivatives of this compound will bind within the active site of a target glycosidase. rsc.orgfrontiersin.org These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. Furthermore, more advanced calculations, including pKa calculations and free energy analyses, can explain the binding mechanisms and the basis for inhibitor selectivity between closely related enzymes that operate under different physiological conditions. rsc.org

The insights gained from these computational studies guide the chemical synthesis of the most promising candidates. The synthesized compounds are then evaluated experimentally for their inhibitory activity. This iterative cycle of computational design, chemical synthesis, and biological testing allows for the systematic optimization of the inhibitor's structure to achieve maximal potency and selectivity. This rational design process is instrumental in developing next-generation iminosugar inhibitors for therapeutic and research applications.

Elucidation of Novel Biological Pathways Modulated by Iminosugar Inhibitors

Glycoprotein (B1211001) processing is a fundamental pathway where sugar chains (glycans) are attached to proteins and subsequently modified. This process is critical for proper protein folding, stability, and function. By using DIM to inhibit specific mannosidases involved in this pathway, scientists can study the effects of aberrant glycoprotein synthesis, which is implicated in numerous diseases.

Beyond this, the development of highly specific inhibitors allows for a more nuanced dissection of cellular pathways. A modern approach involves using inhibitors in a "compound-target-pathway" network analysis. nih.gov In this strategy, a selective inhibitor is introduced into a biological system, and its effects are monitored using systems biology techniques. By identifying the direct enzyme target and observing the resulting changes in protein expression, metabolite levels, and signaling activity, researchers can construct a network map that links the inhibited enzyme to broader cellular functions, such as the PI3K-Akt signaling pathway or other metabolic pathways. nih.gov This approach transforms potent inhibitors from potential therapeutics into sophisticated molecular probes for discovering and validating novel biological pathways. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the stereoselective preparation of 1,4-dideoxy-1,4-iminomannitol derivatives?

- Methodology : The compound is synthesized via nitroaldol (Henry) reactions, catalytic hydrogenation, and deprotection steps. For instance, 2-O-benzyl-D-glyceraldehyde undergoes nitroaldol addition with nitrobutanediol derivatives, followed by hydrogenation and cyclization to form the pyrrolidine core . Modifications at C-5 (e.g., arylalkyl substitutions) are introduced to enhance enzyme affinity .

- Key Data : Crystal structures (monoclinic P121, a = 5.283 Å, β = 93.31°) confirm stereochemistry, validated via X-ray diffraction .

Q. Which analytical techniques are most effective for identifying this compound in plant extracts?

- Methodology : LC-MS with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and cation-exchange chromatography resolves polyhydroxy alkaloids. High-resolution TOF-MS and tandem MS/MS fragment ions (e.g., m/z 164 → 146) confirm structural identity .

- Key Data : Retention times and isotopic patterns distinguish it from analogs like 1-deoxynojirimycin and fagomine .

Q. How is the inhibitory activity of this compound against α-mannosidases initially screened?

- Methodology : Enzyme kinetics assays using GH38 family α-mannosidases (e.g., fruit fly LManII, JBMan) measure IC₅₀ values. Substrate competition (e.g., p-nitrophenyl-α-D-mannopyranoside) quantifies inhibition via spectrophotometric monitoring at 405 nm .

Advanced Research Questions

Q. What structural and computational strategies optimize this compound for selective glycogen phosphorylase inhibition?

- Methodology : Hybrid QM/MM calculations and FMO-PIEDA analyze inhibitor-enzyme interactions. Modifications like p-iodobenzyl substitution at N1 improve binding to the phosphorylase catalytic site (ΔG = −34.2 kcal/mol) .

- Key Data : In hepatocytes, IC₅₀ = 1.0 μM for basal glycogenolysis inhibition, with no off-target effects on phosphorylase kinase or phosphatase .

Q. How does tissue-specific permeability influence the compound’s efficacy in brain vs. hepatic glycogen metabolism studies?

- Methodology : Astrocyte and hepatocyte models compare transport kinetics. Brain tissue requires 300–1000 μM DAB (vs. 1 μM in liver) due to limited glucose transporter-mediated uptake. Pre-incubation (1 h) ensures intracellular accumulation .

- Key Data : DAB reduces evoked compound action potentials in mouse optic nerves under glucose-free conditions, confirming glycogen shunt inhibition .

Q. What thermodynamic and kinetic stability profiles are critical for its application in industrial enzyme inhibition?

- Methodology : Thermostability assays (65°C, pH 4.5) show 70% residual activity after 60 min. Detergent compatibility (e.g., Triton X-100) is tested via activity retention in 1% (w/v) solutions .

- Key Data : Zn²⁺ enhances activity (120%), while Cu²⁺ and SDS reduce it by >90% .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.